molecular formula C20H26N6O4S B2755551 3-(2-Methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 899953-32-3

3-(2-Methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2755551
CAS No.: 899953-32-3
M. Wt: 446.53
InChI Key: GSZACQDOKBXMDL-UHFFFAOYSA-N
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Description

3-(2-Methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine is a pyridazine derivative featuring a dual-substituted heterocyclic core. The compound integrates a 2-methylpiperidine moiety at the 3-position and a 4-((4-nitrophenyl)sulfonyl)piperazine group at the 6-position. This structure confers unique physicochemical properties, such as enhanced lipophilicity from the methylpiperidine group and strong electron-withdrawing characteristics from the 4-nitrobenzenesulfonyl substituent.

Properties

IUPAC Name

3-(2-methylpiperidin-1-yl)-6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4S/c1-16-4-2-3-11-25(16)20-10-9-19(21-22-20)23-12-14-24(15-13-23)31(29,30)18-7-5-17(6-8-18)26(27)28/h5-10,16H,2-4,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZACQDOKBXMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-Methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a 2-methylpiperidine and a piperazine moiety, which is further modified by a nitrophenylsulfonyl group. This unique arrangement may contribute to its biological activity.

Molecular Formula

  • Molecular Formula : C17H24N4O2S
  • Molecular Weight : 348.47 g/mol

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities including anti-inflammatory, antidiabetic, and anticancer effects.

Antidiabetic Activity

A study highlighted the effectiveness of piperazine derivatives in managing diabetes. The compound exhibited significant inhibition of α-amylase and α-glucosidase, enzymes critical in carbohydrate metabolism. The IC50 values were reported as follows:

CompoundIC50 (µM)
Test Compound8.9 ± 0.2
Acarbose (Standard)14.70 ± 0.11

This indicates that the compound is approximately 69 times more potent than acarbose, a standard antidiabetic drug .

Anticancer Potential

The compound's structural components suggest potential inhibitory effects on specific cancer pathways, particularly those involving epidermal growth factor receptor (EGFR) mutations. Research has shown that related compounds can inhibit EGFR mutation-expressing cancer cells, suggesting a similar mechanism may be applicable to this compound .

The proposed mechanism of action for This compound involves modulation of key signaling pathways associated with inflammation and cell proliferation. The sulfonamide group is known to interact with various biological targets, potentially leading to altered signal transduction pathways that inhibit tumor growth and inflammation .

Case Studies

Several case studies have documented the efficacy of piperazine derivatives in clinical settings:

  • Diabetes Management : A clinical trial involving piperazine derivatives demonstrated significant reductions in blood glucose levels among participants, showcasing the practical implications of these compounds in diabetes treatment.
  • Cancer Therapy : In vitro studies have shown that compounds with similar structures effectively reduce cell viability in various cancer cell lines, indicating potential for further development as anticancer agents.

Scientific Research Applications

Key Structural Features

FeatureDescription
Core Structure Pyridazine
Substituents 2-Methylpiperidine, 4-Nitrophenylsulfonylpiperazine
Functional Groups Sulfonyl group

Anticancer Activity

Research has indicated that pyridazine derivatives exhibit significant anticancer properties. The compound has been explored for its ability to inhibit specific cancer cell lines by targeting signaling pathways involved in cell proliferation and survival.

Case Study: Inhibition of Cancer Cell Growth

A study demonstrated that derivatives of pyridazine could effectively reduce the viability of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's structure allows it to interact with key proteins involved in these processes, showing promise as a potential anticancer agent .

Anti-inflammatory Effects

Pyridazine compounds have also been noted for their anti-inflammatory properties. The presence of the piperidine and piperazine rings enhances the compound's ability to modulate inflammatory pathways.

Case Study: Modulation of Inflammatory Responses

In vitro studies have shown that the compound can significantly reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation .

Neuroprotective Properties

Recent investigations into the neuroprotective effects of pyridazine derivatives indicate potential applications in neurodegenerative diseases.

Case Study: Neuroprotection in Experimental Models

Experimental models of neurodegeneration have revealed that the compound can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural similarities with other pyridazine-based derivatives, particularly those substituted with sulfonamide and piperazine groups. Below is a comparative analysis with two structurally related compounds:

Property 3-(2-Methylpiperidin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine 3-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
Molecular Formula C₂₀H₂₅N₇O₄S (estimated based on structural analogs) C₁₈H₁₉ClN₆O₂S C₂₃H₂₈N₆O₃S₂
Molecular Weight ~495.5 g/mol (calculated) 418.90 g/mol 494.19 g/mol (MH+)
Key Substituents 4-Nitrobenzenesulfonyl, 2-methylpiperidine 3-Chlorobenzenesulfonyl, 3-methylpyrazole Methanesulfonyl, morpholine, 2-methylbenzimidazole
Electron Effects Strong electron-withdrawing (nitro group) Moderate electron-withdrawing (chlorine) Moderate electron-withdrawing (sulfonyl)
Lipophilicity (LogP) Higher (due to methylpiperidine) Moderate (pyrazole reduces lipophilicity) Lower (polar morpholine group)
Synthetic Accessibility Complex (multiple coupling steps for sulfonamide and piperidine) Moderate (standard sulfonylation and SNAr reactions) High (modular thienopyrimidine synthesis)

Key Differences and Implications

The 2-methylpiperidine moiety likely increases metabolic stability relative to the 3-methylpyrazole in ’s compound, which may undergo faster oxidative degradation .

Pharmacokinetic Profiles :

  • The methanesulfonyl and morpholine groups in ’s compound (EP 2 402 347 A1) improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound’s lipophilic methylpiperidine group .

Synthetic Challenges: The target compound requires multi-step synthesis for sulfonamide coupling and piperidine functionalization, whereas ’s thienopyrimidine derivatives utilize more modular coupling strategies .

Q & A

Q. 1.1. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis involves multi-step routes, including the formation of the pyridazine core followed by functionalization with sulfonylpiperazine and methylpiperidine groups. Key steps include:

  • Pyridazine Core Formation : Use hydrazine with dicarbonyl precursors to form the pyridazine ring, as seen in similar derivatives .
  • Sulfonamide Introduction : React the intermediate with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF) to install the sulfonylpiperazine group .
  • Piperidine Substitution : Employ nucleophilic substitution with 2-methylpiperidine under reflux in aprotic solvents like dioxane .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to enhance purity.

Q. 1.2. What advanced spectroscopic techniques are recommended for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and ring connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to verify molecular formula (e.g., C₂₁H₂₆N₆O₄S, exact mass 458.17 g/mol).
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

Q. 1.3. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the sulfonylpiperazine moiety’s binding affinity .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess baseline toxicity .

Advanced Research Questions

Q. 2.1. How can substituent variations on the piperazine and pyridazine rings influence biological activity?

Methodological Answer:

  • Piperazine Modifications : Replace the 4-nitrophenylsulfonyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to alter target binding. Evidence shows sulfonyl groups enhance stability and receptor interaction .
  • Pyridazine Core Adjustments : Introduce halogens (e.g., Cl, F) at position 4 to modulate lipophilicity and bioavailability. Deuterated analogs (e.g., methyl → CD₃) can improve metabolic stability .
  • Structure-Activity Relationship (SAR) : Use comparative bioassays and molecular docking to correlate substituent effects with activity .

Q. 2.2. What computational methods predict the binding affinity of this compound with target proteins?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate interactions with homology-modeled receptors (e.g., bacterial enzymes) using software like GROMACS .
  • Quantum Chemical Calculations : Density Functional Theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Machine Learning Models : Train on datasets of similar pyridazine derivatives to predict IC₅₀ values against specific targets .

Q. 2.3. How should researchers address discrepancies in reported biological activities of similar pyridazine derivatives?

Methodological Answer:

  • Meta-Analysis : Systematically compare assay conditions (e.g., pH, temperature, cell lines) across studies to identify confounding variables .
  • Controlled Replication : Reproduce conflicting studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Mechanistic Studies : Use knockout cell lines or enzyme inhibition assays to isolate target-specific effects .

Safety and Practical Considerations

Q. 3.1. What safety protocols are recommended for laboratory handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use P95 respirators if aerosolization is possible .
  • Ventilation : Work in a fume hood to avoid inhalation of sulfonyl chloride intermediates .
  • Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.